molecular formula C5H6N4O2 B1588358 6-Nitro-2,5-pyridinediamine CAS No. 69825-83-8

6-Nitro-2,5-pyridinediamine

Cat. No. B1588358
Key on ui cas rn: 69825-83-8
M. Wt: 154.13 g/mol
InChI Key: DRSOPPBVZYEMNZ-UHFFFAOYSA-N
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Patent
US04950302

Procedure details

4.0 g of the biscarbamate of Example 9 are boiled in 200 ml of an ethanolic 3 percent potassium hydroxide solution for 18 hours with reflux. This is followed by filtering and the filtrate is acidified with concentrated sulphuric acid, whereupon it is concentrated in vacuo. The residue is taken up in methanol. The desired product then crystallizes as hydrochloride (melting point 241° C.).
Name
biscarbamate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13]C(OCC)=O)=[C:9]([N+:19]([O-:21])=[O:20])[N:8]=1)=O)C.[OH-].[K+]>>[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:19]([O-:21])=[O:20])[N:8]=1 |f:1.2|

Inputs

Step One
Name
biscarbamate
Quantity
4 g
Type
reactant
Smiles
C(C)OC(=O)NC1=NC(=C(C=C1)NC(=O)OCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The desired product then crystallizes as hydrochloride (melting point 241° C.)

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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